2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3
CAS No.: 1185175-97-6
Cat. No.: VC0028498
Molecular Formula: C11H20O4
Molecular Weight: 219.295
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185175-97-6 |
|---|---|
| Molecular Formula | C11H20O4 |
| Molecular Weight | 219.295 |
| IUPAC Name | methyl 2-tert-butyl-5-(trideuteriomethyl)-1,3-dioxane-5-carboxylate |
| Standard InChI | InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3/i4D3 |
| Standard InChI Key | SIPIGCWUSDTOCI-GKOSEXJESA-N |
| SMILES | CC1(COC(OC1)C(C)(C)C)C(=O)OC |
Introduction
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 is a specialized isotopically labeled compound designed for use in chemical research and analysis. Its unique structure, featuring deuterium-labeled methyl groups, makes it valuable for studies involving isotopic tracing, reaction mechanisms, and advanced spectroscopy.
Synthesis
The synthesis of this compound involves:
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Formation of the dioxane ring through the reaction of tert-butyl alcohol with formaldehyde.
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Introduction of the carboxylic acid group via functionalization.
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Esterification to yield the methyl ester form.
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Deuterium substitution in the methyl group to produce the isotopically labeled variant.
The process requires careful control of reaction conditions to ensure high isotopic purity and yield.
Applications
2-tert-Butyl-5-methyl-1,3-dioxane-5-carboxylic Acid Methyl Ester-d3 has several applications:
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Isotopic Labeling Studies: Used in NMR spectroscopy and mass spectrometry to investigate reaction pathways and molecular interactions.
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Synthetic Chemistry: Serves as a precursor or intermediate in the synthesis of complex organic molecules.
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Pharmaceutical Research: The compound’s structural features make it useful in drug design and development, particularly for studying metabolic pathways.
Mechanistic Insights
The compound’s tert-butyl group provides steric hindrance, influencing its reactivity and interaction with other molecules. The dioxane ring offers stability and serves as a scaffold for further functionalization. Deuterium labeling alters vibrational spectra, which is crucial for tracing reactions in isotopic studies.
Comparison with Non-Deuterated Analogs
The deuterated variant (d3) differs from its non-deuterated counterpart primarily in its isotopic composition:
| Feature | Non-Deuterated Compound | Deuterated Compound (d3) |
|---|---|---|
| Molecular Formula | C11H20O4 | C11H17D3O4 |
| Molecular Weight | 202.25 g/mol | 219.29 g/mol |
| Applications | General synthetic use | Isotopic tracing and spectroscopy |
The increased molecular weight due to deuterium substitution is critical for distinguishing the compound in analytical applications.
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